molecular formula C17H22N3PS B4901535 2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine

2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine

Cat. No.: B4901535
M. Wt: 331.4 g/mol
InChI Key: MPPHKQGAFSRQTJ-UHFFFAOYSA-N
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Description

2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine is an organic compound known for its strong basicity and catalytic properties. It is a derivative of tetramethylguanidine, which is widely used in various chemical reactions due to its high nucleophilicity and basicity.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine typically involves the reaction of tetramethylguanidine with diphenylphosphinothioyl chloride. The reaction is carried out in an inert atmosphere, usually under nitrogen or argon, to prevent any unwanted side reactions. The reaction mixture is stirred at a low temperature, around 0°C to 10°C, to control the exothermic nature of the reaction. After the addition of the reagents, the mixture is allowed to warm to room temperature and stirred for several hours to ensure complete reaction. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound follows a similar synthetic route but on a larger scale. The reaction is carried out in large reactors with precise control over temperature and pressure. The use of automated systems ensures consistent product quality and high yield. The final product is purified using industrial-scale purification techniques such as distillation or large-scale chromatography.

Chemical Reactions Analysis

Types of Reactions

2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine undergoes various types of chemical reactions, including:

    Oxidation: It can be oxidized to form corresponding phosphine oxides.

    Reduction: It can be reduced to form phosphine derivatives.

    Substitution: It can undergo nucleophilic substitution reactions where the diphenylphosphinothioyl group is replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.

    Substitution: Nucleophiles like amines, alcohols, or thiols are used under basic conditions.

Major Products

The major products formed from these reactions include phosphine oxides, phosphine derivatives, and various substituted guanidines.

Scientific Research Applications

2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine has several applications in scientific research:

    Chemistry: It is used as a strong base and catalyst in organic synthesis, particularly in the formation of carbon-carbon and carbon-heteroatom bonds.

    Biology: It is used in the synthesis of biologically active molecules and as a reagent in biochemical assays.

    Medicine: It is involved in the synthesis of pharmaceutical intermediates and active pharmaceutical ingredients.

    Industry: It is used in the production of polymers, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism by which 2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine exerts its effects is primarily through its strong basicity and nucleophilicity. It acts as a catalyst by donating electron pairs to electrophilic centers, thereby facilitating various chemical reactions. The molecular targets include carbonyl compounds, alkyl halides, and other electrophilic species. The pathways involved include nucleophilic addition, substitution, and elimination reactions.

Comparison with Similar Compounds

Similar Compounds

    1,1,3,3-Tetramethylguanidine: A strong base used in organic synthesis.

    2-tert-Butyl-1,1,3,3-tetramethylguanidine: Another derivative with similar basicity but different steric properties.

    1,8-Diazabicyclo[5.4.0]undec-7-ene (DBU): A strong, non-nucleophilic base used in various organic reactions.

    1,5-Diazabicyclo[4.3.0]non-5-ene (DBN): Similar to DBU, used as a base in organic synthesis.

Uniqueness

2-Diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine is unique due to the presence of the diphenylphosphinothioyl group, which imparts distinct electronic and steric properties. This makes it a versatile reagent in organic synthesis, capable of facilitating reactions that other bases might not efficiently catalyze.

Properties

IUPAC Name

2-diphenylphosphinothioyl-1,1,3,3-tetramethylguanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H22N3PS/c1-19(2)17(20(3)4)18-21(22,15-11-7-5-8-12-15)16-13-9-6-10-14-16/h5-14H,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MPPHKQGAFSRQTJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C(=NP(=S)(C1=CC=CC=C1)C2=CC=CC=C2)N(C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H22N3PS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

331.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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